![molecular formula C16H16N4O2 B2784155 2-(4-ethoxyphenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide CAS No. 2034480-80-1](/img/structure/B2784155.png)

2-(4-ethoxyphenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

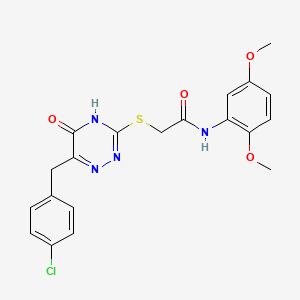

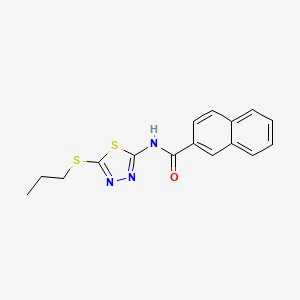

The compound “2-(4-ethoxyphenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide” is a complex organic molecule that contains a pyrazolo[1,5-a]pyrimidine core . This core is a nitrogen-containing heterocyclic motif found in many biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrazolo[1,5-a]pyrimidine core, with additional functional groups attached at specific positions. These include a 4-ethoxyphenyl group and an acetamide group .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, pyrazolo[1,5-a]pyrimidines can undergo various chemical reactions, including substitution reactions with different nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen

Fluorescent Probes for Biological Imaging

The pyrazolo[1,5-a]pyrimidine derivatives are identified as strategic compounds for optical applications. They are used as fluorescent probes due to their tunable photophysical properties, which are essential for studying the dynamics of intracellular processes . These compounds can be designed to emit light in response to specific biological events, making them valuable tools for bioimaging.

Chemosensors

Due to the presence of heteroatoms like nitrogen, these compounds can act as potential chelating agents for ions . This property allows them to be used as chemosensors, which are devices that can detect and measure chemical substances and are particularly useful in environmental monitoring and diagnostics.

Organic Light-Emitting Devices (OLEDs)

The solid-state emission intensities of pyrazolo[1,5-a]pyrimidine derivatives make them suitable for use in OLEDs . OLEDs are used in a variety of applications, including displays for smartphones, TVs, and lighting systems, due to their capacity for producing bright light with high efficiency.

Synthesis of Novel Derivatives

The compound serves as a scaffold for the synthesis of a variety of novel disubstituted derivatives through sequential site-selective cross-coupling reactions . These derivatives can have diverse applications in medicinal chemistry and materials science.

Material Science Applications

Pyrazolo[1,5-a]pyrimidine derivatives have been proposed for use in material science due to their synthetic versatility . They can be incorporated into materials to enhance properties like conductivity, stability, and reactivity, which are crucial for the development of advanced materials.

Computational Studies

Computational studies involving pyrazolo[1,5-a]pyrimidine derivatives provide insights into the origin of regioselectivity during chemical reactions . This knowledge is valuable for designing more efficient synthetic routes in chemical manufacturing.

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The compound 2-(4-ethoxyphenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide belongs to the class of pyrazolo[1,5-a]pyrimidines . This class of compounds has been identified as a privileged scaffold for the development of kinase inhibitors . Kinases are proteins that play a crucial role in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer .

Mode of Action

The pyrazolo[1,5-a]pyrimidine scaffold is an isostere of the adenine ring of ATP, allowing the molecules to mimic hinge region binding interactions in kinase active sites . This interaction can inhibit the activity of the kinase, preventing the phosphorylation of downstream targets and disrupting the signaling pathway .

Biochemical Pathways

The inhibition of kinase activity by 2-(4-ethoxyphenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide can affect multiple oncogenic pathways . The specific pathways affected would depend on the particular kinases targeted by the compound. For example, if the compound targets BTK (Bruton’s tyrosine kinase), it could disrupt B-cell receptor signaling, which plays a role in the survival and proliferation of certain types of cancer cells .

Result of Action

The result of the action of 2-(4-ethoxyphenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide would be the disruption of the signaling pathways controlled by its target kinases . This could lead to the inhibition of cancer cell proliferation and survival, potentially leading to cell death .

Eigenschaften

IUPAC Name |

2-(4-ethoxyphenyl)-N-pyrazolo[1,5-a]pyrimidin-6-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c1-2-22-14-5-3-12(4-6-14)9-16(21)19-13-10-17-15-7-8-18-20(15)11-13/h3-8,10-11H,2,9H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYIPJJNFVWPNJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NC2=CN3C(=CC=N3)N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-ethoxyphenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Cyclopentylsulfanyl)-5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B2784072.png)

![3-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B2784075.png)

![6-Phenyl-5-((2,4,6-triisopropylphenyl)thio)imidazo[2,1-b]thiazole](/img/structure/B2784078.png)

![N-[2-(2,5-dimethoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2784079.png)

![2-((5-(furan-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2784089.png)

![N-[5-[1-(2-Chloroacetyl)piperidin-3-yl]-1H-pyrazol-4-yl]benzamide](/img/structure/B2784094.png)